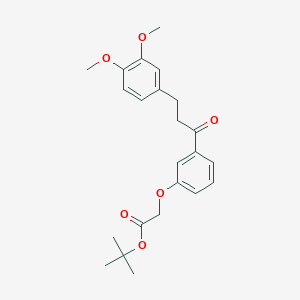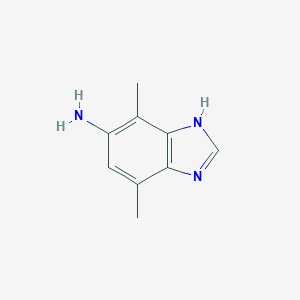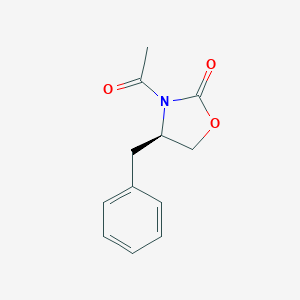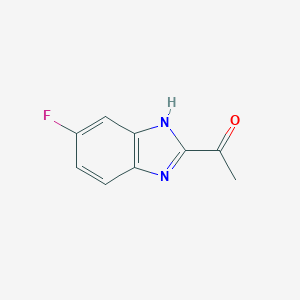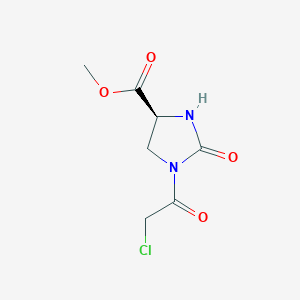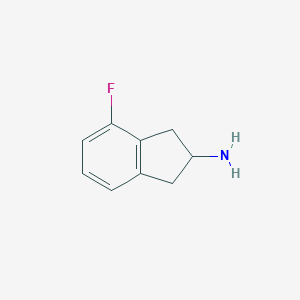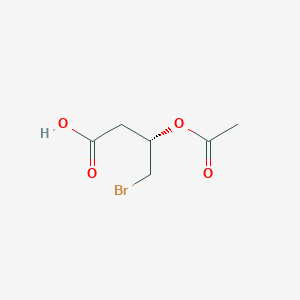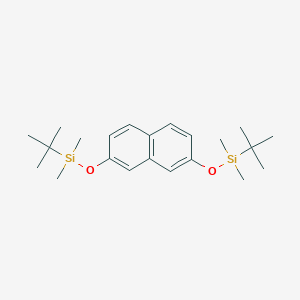
2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2,7-disubstituted naphthalenes, including derivatives similar to 2,7-bis(tert-butyldimethylsilanyloxy)naphthalene, involves strategic organometallic reactions. For instance, the treatment of dilithio- or bis(bromomagnesio)-naphthalenes with various electrophiles has led to the creation of new compounds with interesting structural and electronic characteristics. These synthesis pathways highlight the versatility and creativity inherent in modern organic synthesis, allowing for the design and production of molecules with specific, desirable properties (Pozharskii et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,7-bis(tert-butyldimethylsilanyloxy)naphthalene reveals intricate details about their spatial configuration and electronic distribution. For instance, X-ray crystallography and NMR spectroscopy have been used to study the molecular geometry, showing how substituent groups affect the molecule's overall shape and reactivity. These studies are crucial for understanding the fundamental properties of the compound, including its basicity and coloration due to structural factors (Pozharskii et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of 2,7-disubstituted naphthalenes, closely related to our compound of interest, is influenced by the nature and position of substituents. These molecules participate in various chemical reactions, showcasing a range of reactivities depending on the electronic and steric effects imposed by the substituents. Understanding these reactivities is essential for applying these compounds in more complex chemical syntheses and material science applications.
Physical Properties Analysis
The physical properties of 2,7-bis(tert-butyldimethylsilanyloxy)naphthalene derivatives, such as solubility, melting point, and crystallinity, are directly influenced by their molecular structure. These properties are critical for practical applications, including material processing and formulation. Studies on similar compounds have provided valuable insights into how structural variations affect these physical properties, guiding the development of new materials with tailored characteristics.
Chemical Properties Analysis
The chemical properties of 2,7-disubstituted naphthalenes, including their acidity, basicity, and reactivity towards various reagents, offer profound insights into their behavior in chemical processes. The presence of tert-butyldimethylsilanyloxy groups affects the compound's electron distribution, influencing its reactivity patterns. Understanding these properties is crucial for the compound's application in synthesis, catalysis, and as intermediates in the production of more complex molecules.
- Pozharskii et al., 2003This exploration underscores the importance of detailed chemical research in understanding and applying complex molecules like 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene in various scientific and technological fields.
Scientific Research Applications
Plastic Scintillators Based on Polymethyl Methacrylate
A study reviews the scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes, including naphthalene derivatives. It demonstrates the impact of replacing conventional naphthalene with other compounds on scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This suggests that derivatives of naphthalene, like the one , could potentially enhance the performance of plastic scintillators in radiation detection applications (Salimgareeva & Kolesov, 2005).
Environmental and Health Impact Studies
Another area of application is in the environmental and health impact studies of naphthalene and its derivatives. Research focusing on naphthalene sources, exposures, and their relevance to indoor and outdoor air quality highlights the significance of understanding the behavior of naphthalene compounds in various environments. Such studies are crucial for assessing potential health risks and developing strategies to mitigate environmental contamination by naphthalene-based compounds (Jia & Batterman, 2010).
Medicinal Applications of Naphthalimide Derivatives
Research on heterocyclic naphthalimides, which share a structural similarity with naphthalene derivatives, reveals their expanding role in medicinal chemistry. These compounds exhibit potential in cancer treatment, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant applications. The exploration of naphthalimide derivatives underscores the broader potential of naphthalene-related compounds in drug development and diagnostic applications (Gong et al., 2016).
Material Science: Poly(butylene 2,6-naphthalate) Crystallization
The crystallization behavior of Poly(butylene 2,6-naphthalate) (PBN), which contains a naphthalene unit, illustrates the relevance of naphthalene derivatives in material science. PBN materials exhibit properties such as anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. Understanding the crystallization process of such materials is key to developing advanced polymeric materials with tailored properties (Ding et al., 2019).
properties
IUPAC Name |
tert-butyl-[7-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2Si2/c1-21(2,3)25(7,8)23-19-13-11-17-12-14-20(16-18(17)15-19)24-26(9,10)22(4,5)6/h11-16H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIQGGLDASBLPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=C2)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569800 |
Source


|
| Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene | |
CAS RN |
178161-06-3 |
Source


|
| Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


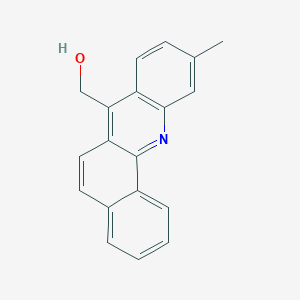
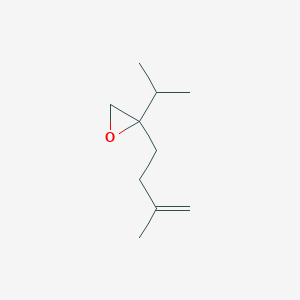
![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)
![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)
